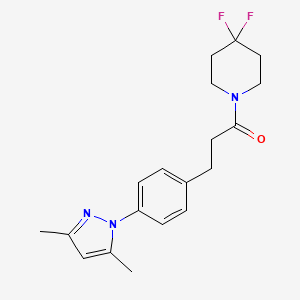![molecular formula C18H17N7O B2939371 2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile CAS No. 957251-39-7](/img/structure/B2939371.png)
2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Chemical synthesis of heterocyclic compounds, including quinazoline and triazoloquinazolinone derivatives, has been a subject of extensive research due to their potential therapeutic and industrial applications. For instance, the reactions of anthranilamide with isocyanates offer a facile synthesis route to various dihydro-quinazolinone and oxazinoquinazolinone derivatives, showcasing the diversity in synthetic approaches to complex heterocycles (J. Chern et al., 1988). Similarly, the synthesis of novel pentacyclic fluoroquinolones through heating of specific acrylates in acetonitrile demonstrates the creation of novel heterocyclic systems with potential pharmaceutical applications (G. Lipunova et al., 1997).
Biological Activities
Several synthesized heterocyclic compounds exhibit significant biological activities, such as antimicrobial, antifungal, and benzodiazepine receptor affinity. For example, the synthesis and evaluation of pyrazoline and pyrazole derivatives have demonstrated antimicrobial and antifungal activities, highlighting the therapeutic potential of such compounds (S. Y. Hassan, 2013). Another study focused on the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, revealing compounds with potent benzodiazepine receptor affinity, which could lead to the development of new therapeutic agents (J. Francis et al., 1991).
Molecular Modifications for Enhanced Properties
Research into molecular modifications of heterocyclic compounds is crucial for enhancing their chemical and biological properties. Studies have explored various synthetic routes and modifications to create novel compounds with improved efficacy and potential applications. For instance, the synthesis of new [1,2,4]triazoloquinazolinone and pyrimidine derivatives mediated by ceric ammonium nitrate (CAN) showcases a clean and efficient protocol for obtaining such compounds, potentially useful in various fields (K. Shaikh & Uddhav N. Chaudhar, 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing theimidazole moiety, which is similar to the pyrazole moiety in our compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the mode of action of a compound is largely determined by the nature of the ligands bound to the metal ion . In the case of our compound, the pyrazole rings are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability , which could influence its interaction with its targets.
Biochemical Pathways
Compounds containing thepyrazole moiety have been extensively employed in coordination chemistry , suggesting that they may interact with various biochemical pathways.
Pharmacokinetics
It is known that theimidazole moiety, which is similar to the pyrazole moiety in our compound, is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
It is known that compounds containing thepyrazole moiety have been used in the development of new drugs with different biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
It is known that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of compounds containing thepyrazole moiety .
Propiedades
IUPAC Name |
2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-12-11-13(2)24(21-12)9-7-16-20-17-14-5-3-4-6-15(14)23(10-8-19)18(26)25(17)22-16/h3-6,11H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOBRBRGPWXYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

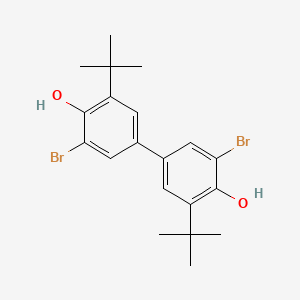
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)
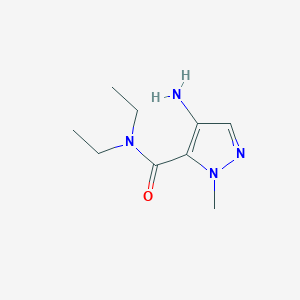
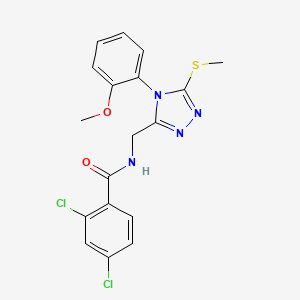

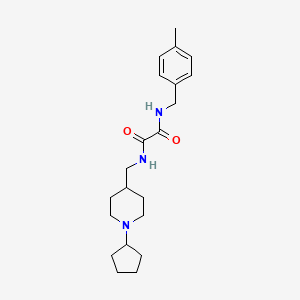
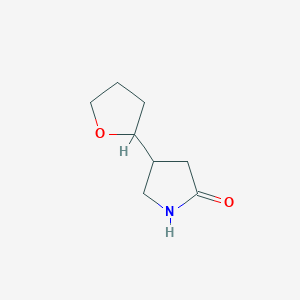


![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)
![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)
![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)
